[(3-Methyl-4-propoxyphenyl)sulfonyl](3-pyridylmethyl)amine
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Overview
Description
(3-Methyl-4-propoxyphenyl)sulfonylamine is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonyl group attached to a 3-methyl-4-propoxyphenyl ring and a 3-pyridylmethylamine moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of (3-Methyl-4-propoxyphenyl)sulfonylamine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 3-methyl-4-propoxyphenylamine with a sulfonyl chloride derivative, followed by the coupling of the resulting sulfonamide with 3-pyridylmethylamine under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
(3-Methyl-4-propoxyphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Methyl-4-propoxyphenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methyl-4-propoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The pyridylmethylamine moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
(3-Methyl-4-propoxyphenyl)sulfonylamine can be compared with other sulfonamide derivatives and pyridylmethylamine compounds. Similar compounds include:
(3-Methyl-4-propoxyphenyl)sulfonylamine: This compound has a similar sulfonyl group but a different amine moiety.
(3-Methyl-4-propoxyphenyl)sulfonylamine: This compound has a similar structure but may differ in the position of substituents or functional groups. The uniqueness of (3-Methyl-4-propoxyphenyl)sulfonylamine lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Biological Activity
The compound (3-Methyl-4-propoxyphenyl)sulfonylamine is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of (3-Methyl-4-propoxyphenyl)sulfonylamine is primarily attributed to its interaction with specific protein targets involved in various signaling pathways. The compound has been shown to inhibit certain enzymes and receptors, which can lead to significant physiological effects.
- Inhibition of Phosphodiesterase (PDE) Activity :
- Compounds similar to (3-Methyl-4-propoxyphenyl)sulfonylamine have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels are associated with anti-inflammatory effects and modulation of neurotransmitter release .
- Targeting G Protein-Coupled Receptors (GPCRs) :
Pharmacological Effects
The pharmacological profile of (3-Methyl-4-propoxyphenyl)sulfonylamine indicates a broad range of potential therapeutic uses:
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Anti-Cancer Activity :
- Research suggests that sulfonamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival. For instance, compounds targeting E3 ubiquitin ligases have shown promise in degrading oncoproteins involved in malignancies such as non-small cell lung cancer and leukemia .
- Anti-Inflammatory Properties :
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (3-Methyl-4-propoxyphenyl)sulfonylamine.
- Study on PDE4 Inhibition :
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Cancer Treatment Efficacy :
- In vitro studies on similar sulfonamide compounds have shown efficacy in reducing cell viability in various cancer cell lines, suggesting that (3-Methyl-4-propoxyphenyl)sulfonylamine could be explored further for oncological applications .
Data Table: Summary of Biological Activities
Activity Type | Mechanism | Related Findings |
---|---|---|
PDE Inhibition | Increases cAMP levels | Reduces inflammation; potential for asthma treatment |
GPCR Interaction | Modulates signaling pathways | Influences smooth muscle contraction |
Anti-Cancer | Induces apoptosis | Effective against leukemia and lung cancer cells |
Anti-Inflammatory | Reduces eosinophilic inflammation | Promising results in animal models |
Properties
IUPAC Name |
3-methyl-4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-9-21-16-7-6-15(10-13(16)2)22(19,20)18-12-14-5-4-8-17-11-14/h4-8,10-11,18H,3,9,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHMMTPFINRXPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.